![molecular formula C17H20F3N5O B5535840 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide
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Description
Scientific Research Applications
Discovery and Design of Anticancer Agents
Compounds structurally related to the one have been explored for their anticancer properties. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide is described as a selective inhibitor of histone deacetylase, showing significant antitumor activity and having entered clinical trials, indicating promise as an anticancer drug (Zhou et al., 2008).
Antiviral Applications
Benzamide-based compounds have shown remarkable antiavian influenza virus activity. A study demonstrates a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, with several compounds exhibiting significant antiviral activities against bird flu influenza (Hebishy et al., 2020).
Antimicrobial and Antifungal Research
Thienopyrimidine derivatives synthesized from heteroaromatic o-aminonitrile have displayed pronounced antimicrobial activity, indicating the potential for benzamide and pyrimidine compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Material Science and Polymer Research
The synthesis and characterization of polyamides and polyimides from amino/methylene bis[benzenamine] styryl pyridines show potential non-linear optical characteristics, indicating applications in materials science, particularly in creating polymers with specific optical properties (Peesapati et al., 1997).
Dual Inhibitors for Cancer Treatment
Design and synthesis efforts have produced compounds acting as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the potential of pyrimidine derivatives in cancer treatment. These compounds have shown significant in vitro activity against tumor cells, highlighting the therapeutic potential of structurally related compounds (Gangjee et al., 2009).
properties
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O/c1-3-21-14-10-11(2)24-16(25-14)23-9-8-22-15(26)12-4-6-13(7-5-12)17(18,19)20/h4-7,10H,3,8-9H2,1-2H3,(H,22,26)(H2,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPTDYDAZMVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzamide |
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